molecular formula Cl6H12Na2O6Pt B1166900 (S)-Nilvadipine CAS No. 109545-30-4

(S)-Nilvadipine

Cat. No.: B1166900
CAS No.: 109545-30-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Nilvadipine is the enantiomer of the dihydropyridine-class calcium channel blocker Nilvadipine. It acts by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure . Beyond its antihypertensive effects, this compound is of significant research interest for its potential neuroprotective properties. Preclinical studies suggest that Nilvadipine may enhance cerebral blood flow, reduce the production of amyloid-beta (Aβ) peptides, and promote their clearance across the blood-brain barrier, mechanisms that are relevant to the investigation of Alzheimer's disease pathways . It has also been studied in models of normal-tension glaucoma for its ability to improve ocular blood flow . The (S)-enantiomer is of particular value in chiral separation studies and for investigating enantiomer-specific biological effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

109545-30-4

Molecular Formula

Cl6H12Na2O6Pt

Origin of Product

United States

Synthetic Methodologies and Stereoselective Synthesis of S Nilvadipine

Established Synthetic Pathways for 1,4-Dihydropyridine (B1200194) Core Structures

The fundamental approach to synthesizing the 1,4-dihydropyridine core is often based on the Hantzsch reaction. csic.esorganic-chemistry.orgthermofisher.comwikipedia.org

Hantzsch Reaction Modifications and Optimizations

The classical Hantzsch dihydropyridine (B1217469) synthesis typically involves the one-pot condensation of an aldehyde with two equivalents of a β-keto ester and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgthermofisher.comwikipedia.org This method, however, usually yields racemic mixtures of unsymmetrical 1,4-dihydropyridines like Nilvadipine (B1678883). csic.esmdpi.com

To synthesize unsymmetrical dihydropyridines, modifications to the classical Hantzsch reaction are employed. thermofisher.com A common modified approach involves a two-step process. The first step is a Knoevenagel condensation between an aldehyde and a β-keto ester to form an alkylidene β-keto ester intermediate. organic-chemistry.orggoogle.com The second step involves the cyclocondensation of this intermediate with an enamine, typically prepared from another β-keto ester and ammonia or an amine. organic-chemistry.orggoogle.com This stepwise approach allows for the incorporation of different substituents at the ester positions. google.com

Numerous modifications and optimizations of the Hantzsch reaction have been developed to improve yields, reduce reaction times, and utilize milder or more environmentally friendly conditions. These include reactions carried out in aqueous micelles, under solvent-free conditions, or with various catalysts such as Lewis acids, organocatalysts, or heterogeneous catalysts. organic-chemistry.orgwikipedia.orgfrontiersin.orgbcrec.idresearchgate.net Microwave irradiation has also been successfully applied to promote Hantzsch reactions, leading to shorter reaction times and higher yields. wikipedia.orgresearchgate.netnih.gov

Knoevenagel Condensation in Intermediate Synthesis

The Knoevenagel condensation plays a crucial role in the modified Hantzsch synthesis for unsymmetrical 1,4-dihydropyridines. thermofisher.comgoogle.comgoogle.com This reaction involves the condensation of an active methylene (B1212753) compound, such as a β-keto ester, with a carbonyl compound, typically an aldehyde, in the presence of a catalyst. organic-chemistry.orggoogle.combcrec.id The product is an α,β-unsaturated carbonyl compound, specifically an alkylidene β-keto ester in the context of dihydropyridine synthesis. organic-chemistry.orggoogle.com

Stereoselective Synthesis Strategies for (S)-Nilvadipine

Since Nilvadipine possesses a chiral center at the C-4 position and the enantiomers can have different biological profiles, achieving stereoselectivity in the synthesis of this compound is essential. mdpi.comresearchgate.net Stereoselective synthesis aims to produce primarily one enantiomer.

Chiral Auxiliaries and Catalysis in Enantioselective Synthesis

Stereoselective synthesis of chiral 1,4-dihydropyridines can be achieved using several strategies, including the use of chiral auxiliaries, chiral cyclocondensation partners, or catalytic asymmetric synthesis. mdpi.comsioc-journal.cn

Chiral auxiliaries are groups temporarily attached to a reactant to direct the stereochemical outcome of a reaction. After the stereoselective step, the auxiliary is removed. While the chiral pool strategy and chiral auxiliary-based synthesis require stoichiometric amounts of chiral reagents, they have been explored for the synthesis of chiral dihydropyridines. sioc-journal.cnnih.gov

Catalytic asymmetric synthesis, particularly using chiral catalysts, holds significant promise for providing more practical and widely applicable methods for obtaining enantiopure 1,4-dihydropyridines. mdpi.com This approach utilizes a catalytic amount of a chiral substance to induce asymmetry in the reaction. Organocatalytic enantioselective methods for the construction of chiral dihydropyridines have seen substantial progress. csic.esmdpi.com Examples include the use of chiral imidodiphosphoric acids or BINOL-derived phosphoric acids as organocatalysts in modified Hantzsch-type reactions or related cyclization processes. csic.esmdpi.com These catalytic methods can lead to the formation of dihydropyridines with good to excellent enantioselectivities. mdpi.com

Resolution Techniques for Enantiomeric Separation

When a synthetic route yields a racemic mixture of Nilvadipine, resolution techniques are employed to separate the desired (S)-enantiomer from the (R)-enantiomer. mdpi.comrsc.orgmdpi.com Resolution involves separating enantiomers based on differences in their physical or chemical properties in a chiral environment. mdpi.com

Common resolution techniques for 1,4-dihydropyridines include:

Resolution of Diastereomeric Salts: This is a well-established method where the racemic mixture of a compound containing an acidic or basic functional group is reacted with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. mdpi.comrsc.org Diastereomers have different physical properties (like solubility) and can often be separated by crystallization. rsc.orgmdpi.com For Nilvadipine, which has ester groups that can be hydrolyzed to a carboxylic acid, resolution via diastereomeric salt formation of the 5-carboxy derivative using commercially available chiral amines (such as Cinchona alkaloids like cinchonidine (B190817) or quinidine) has been reported to yield enantiomers with high enantiomeric excess. mdpi.comnih.gov

Resolving AgentSolvent MixtureEnantiomeric Excess (ee)
CinchonidineDMF/water (8:5)>99.5% (for R-enantiomer)
QuinidineDMF/water (8:5)>99.5% (for S-enantiomer)

Chromatographic Methods: Preparative chiral chromatography on stationary phases is a widely used technique for the direct separation of enantiomers on both analytical and preparative scales. mdpi.comrsc.orgmdpi.comnih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), particularly polysaccharide-based CSPs, is a predominant method for enantioseparation of dihydropyridines. mdpi.comnih.govresearchgate.net Supercritical fluid chromatography (SFC) is also utilized for chiral separations. rsc.orgmdpi.comnih.gov

Enzyme-Catalyzed Kinetic Resolution: Enzymes can catalyze reactions with different rates for each enantiomer in a racemic mixture, leading to the kinetic resolution of the mixture. mdpi.commdpi.com Enzyme-catalyzed hydrolysis or transesterification of racemic dihydropyridine derivatives has been explored to obtain optically active compounds. mdpi.comjst.go.jpresearchgate.net

Derivatization and Analog Generation for Structure-Activity Exploration

Once this compound or key chiral intermediates are synthesized, further chemical modifications can be performed to generate analogs for structure-activity relationship (SAR) studies. nih.govnih.govmdpi.com This involves systematically altering different parts of the molecule to understand how structural changes impact biological activity and pharmacokinetic properties.

The 1,4-dihydropyridine scaffold is amenable to various modifications, including changes to the substituents on the phenyl ring at the C-4 position, the ester groups at the C-3 and C-5 positions, and the substituents at the C-2 and C-6 positions. nih.govnih.govmdpi.com For instance, the formyl group in certain dihydropyridine intermediates can be converted into various functional groups, such as hydroxymethyl or cyano groups, which was relevant in the early studies leading to the identification of Nilvadipine. nih.gov

SAR studies on dihydropyridines have shown that the nature and position of substituents significantly influence their activity as calcium channel blockers and their selectivity for different calcium channel subtypes. nih.govmdpi.comresearchgate.net By synthesizing and evaluating a library of analogs, researchers can gain insights into the optimal structural features required for desired pharmacological profiles, potentially leading to the development of new and improved calcium channel blockers. nih.govmdpi.comresearchgate.netfrontiersin.org

Molecular and Cellular Mechanisms of Action

Voltage-Gated L-Type Calcium Channel Modulation

(S)-Nilvadipine, a dihydropyridine (B1217469) derivative, is known to function as a calcium channel blocker, primarily targeting L-type calcium channels drugbank.compatsnap.comncats.io. These channels are crucial for the influx of extracellular calcium into various excitable cells, including vascular smooth muscle cells and cardiac myocytes patsnap.compatsnap.com. By modulating these channels, this compound influences processes dependent on calcium entry.

Specificity and Affinity for Alpha-1 Subunits (e.g., Alpha-1C, Alpha-1D, Alpha-1S)

L-type calcium channels are composed of several subunits, with the alpha-1 (α1) subunit forming the pore and containing the binding sites for calcium channel blockers researchpublish.comwikipedia.org. There are different isoforms of the α1 subunit, including α1C (Cav1.2), α1D (Cav1.3), and α1S (Cav1.1) wikipedia.org. This compound, as a dihydropyridine, interacts with these α1 subunits. Research indicates that L-type calcium channel isoforms Cav1.2 and Cav1.3 are expressed in the mammalian brain and display similar dihydropyridine binding properties psu.edudrugbank.com. While Cav1.3 has been suggested as a potential drug target, isoform-selective modulators are not widely available psu.edudrugbank.com. Studies using mouse models have indicated that Cav1.3 accounts for a portion of brain L-type calcium channels psu.edudrugbank.com. The α1S subunit (Cav1.1) is predominantly found in skeletal muscle and plays a role in excitation-contraction coupling wikipedia.orgnih.gov. The α1C subunit (Cav1.2) is widely expressed in the heart and smooth muscle nih.govmdpi.com. This compound has been identified as an inhibitor of Voltage-dependent L-type calcium channel subunit alpha-1C, alpha-1D, and alpha-1S in humans drugbank.com. It also inhibits Voltage-dependent L-type calcium channels generally drugbank.com.

Inhibition of Extracellular Calcium Influx Dynamics

The primary mechanism by which this compound affects L-type calcium channels is by inhibiting the influx of extracellular calcium ions drugbank.comncats.iopatsnap.com. It achieves this by physically blocking the channel pores drugbank.comncats.io. This blockade prevents the flow of calcium from the extracellular space into the cell. This inhibition of calcium influx is a key factor in its physiological effects, particularly in vascular smooth muscle cells drugbank.compatsnap.com. The extent of inhibition can be dependent on factors such as membrane potential and the duration of depolarization wikipedia.orgfrontiersin.org.

Effects on Intracellular Calcium Homeostasis in Vascular Smooth Muscle Cells

In vascular smooth muscle cells, the influx of extracellular calcium through L-type calcium channels is critical for initiating and maintaining contraction patsnap.compatsnap.com. By inhibiting this influx, this compound leads to a decrease in the intracellular concentration of calcium ions drugbank.compatsnap.comncats.iopatsnap.com. This reduction in intracellular calcium diminishes the contractile processes within the smooth muscle cells, resulting in their relaxation and the dilation of blood vessels drugbank.compatsnap.comncats.iopatsnap.com. This effect contributes to a decrease in total peripheral resistance and systemic blood pressure drugbank.comncats.io.

Data on the effects of calcium channel blockers on intracellular calcium in smooth muscle cells:

Calcium Channel Blocker Effect on Intracellular Calcium ([Ca2+]i) in HSMC (10 µM) Prevention by Ryanodine (RR) Reduction by IP3 Receptor Inhibition Reduction by Tyrosine Kinase Inhibition
Nifedipine (B1678770) Increase above basal (202.77 ± 23.98 nM vs. 48.68 ± 6.45 nM) nih.gov Yes (50.45 ± 13.9 nM) nih.gov 40% reduction nih.gov 50% reduction nih.gov
Felodipine No increase above basal nih.gov - - -
Amlodipine No increase above basal nih.gov - - -

Note: While this table presents data for other dihydropyridines like Nifedipine, it illustrates the principle of how calcium channel blockers can impact intracellular calcium homeostasis in smooth muscle cells, which is relevant to the mechanism of this compound.

Non-Calcium Channel Dependent Mechanisms

Beyond its well-established role as a calcium channel blocker, research has revealed that this compound also exerts effects through mechanisms independent of calcium channels. One significant area of investigation is its interaction with Spleen Tyrosine Kinase (SYK).

Spleen Tyrosine Kinase (SYK) Inhibition and Downstream Signaling

This compound has been found to act as an inhibitor of Spleen Tyrosine Kinase (SYK) grantome.comfrontiersin.orgdntb.gov.uanih.govnih.govnih.govnih.govabbexa.comopen.ac.uk. SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways in various immune cells patsnap.com. Inhibition of SYK can disrupt multiple downstream signaling pathways patsnap.com. Studies have shown that both enantiomers of Nilvadipine (B1678883), including this compound, can lower SYK activity dntb.gov.uanih.govnih.govresearchgate.net. The inhibition of SYK by this compound appears to be a mechanism independent of its L-type calcium channel blocking activity nih.govnih.govresearchgate.net. Research suggests that this compound inhibits SYK by binding to its ATP-binding site, similar to other SYK inhibitors, thereby preventing its phosphorylation and activation patsnap.comdrugbank.com.

SYK inhibition by this compound has been linked to the modulation of several downstream processes, including kinase cascades, NF-κB activation, cytokine production, and BACE expression grantome.com.

Impact on Neuroinflammatory Pathways

Inhibition of SYK by this compound has demonstrated an impact on neuroinflammatory pathways, particularly in the context of neurological conditions like Alzheimer's disease and traumatic brain injury grantome.comfrontiersin.orgdntb.gov.uanih.govnih.govopen.ac.ukresearchgate.netalzdiscovery.org. SYK is implicated in the microglial dysfunction that contributes to neuroinflammation alzdiscovery.org. Activated SYK can lead to the activation of NF-κB, a key player in neuroinflammation grantome.comfrontiersin.org. By inhibiting SYK, this compound can reduce the production of inflammatory cytokines and decrease immune cell activation in the brain frontiersin.orgpatsnap.comalzdiscovery.org. Studies in mouse models have shown that this compound treatment mitigates neuroinflammation, as evidenced by reduced astrogliosis and microgliosis frontiersin.orgnih.gov. This SYK-mediated effect on neuroinflammation is considered a potential therapeutic mechanism in neurodegenerative diseases grantome.comfrontiersin.orgdntb.gov.uanih.govnih.govopen.ac.ukresearchgate.netalzdiscovery.org.

Research Findings on this compound and Neuroinflammation:

Study Model Observed Effect of this compound Related Mechanism Citation
Mouse model of AD Reduces inflammation, tau phosphorylation, and amyloid production. grantome.comfrontiersin.orgdntb.gov.uanih.govnih.govresearchgate.net Inhibition of phosphorylated SYK (pSYK). grantome.comfrontiersin.orgnih.govnih.gov grantome.comfrontiersin.orgdntb.gov.uanih.govnih.govresearchgate.net
Aged hTau mice after repetitive mild TBI Mitigated TBI-induced inflammatory response; significantly decreased astrogliosis and microgliosis. frontiersin.orgnih.gov Inhibition of SYK phosphorylation. nih.gov frontiersin.orgnih.gov
Modulation of Tau Phosphorylation Processes

Tau phosphorylation is a critical process in maintaining microtubule stability in neurons. biomedres.us However, hyperphosphorylation of tau can lead to the formation of neurofibrillary tangles, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. biomedres.us Studies using transgenic mouse models of tauopathy have indicated that this compound, specifically the (-)-enantiomer, can significantly reduce tau phosphorylation at key epitopes, such as AT8 (phosphorylated Ser-199/Ser-202/Thr-205) and PHF-1 (phosphorylated Ser-396/Ser-404). nih.govresearchgate.net This suggests a potential mechanism by which this compound could interfere with the progression of tau-related pathology. The reduction in tau phosphorylation observed in these models points towards an influence on the kinases or phosphatases that regulate tau's phosphorylation state. nih.govresearchgate.net

EpitopePhosphorylation Level (Tg Tau P301S Vehicle)Phosphorylation Level (Tg Tau P301S + (-)-Nilvadipine)Significance
AT8 (Ser-199/Ser-202/Thr-205)HighReducedp < 0.05 researchgate.net
PHF-1 (Ser-396/Ser-404)HighReducedp < 0.05 researchgate.net
Influence on Amyloid-Beta Production and Clearance Mechanisms

Amyloid-beta (Aβ) peptides are central to the amyloid hypothesis of Alzheimer's disease, with their accumulation and aggregation contributing to neurotoxicity. This compound has been shown to influence both the production and clearance of Aβ. In cellular models, it has been reported to block Aβ production and reduce the expression of BACE-1, an enzyme involved in Aβ generation. rndsystems.com Furthermore, studies have demonstrated that this compound can enhance the clearance of Aβ across the blood-brain barrier in vivo. nih.govrndsystems.comalzforum.orgjneurosci.org Both enantiomers of nilvadipine, including this compound (referred to as (-)-nilvadipine in some studies), have shown similar effects on inhibiting Aβ production and improving Aβ clearance across the blood-brain barrier, suggesting these effects may not be solely dependent on L-type calcium channel inhibition. nih.gov This dual action on Aβ metabolism highlights a significant pathway through which this compound may exert neuroprotective effects.

Anti-atherogenic Mechanisms in Cellular Models

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaque in arteries, and cellular processes like smooth muscle cell migration play a key role in its development. ahajournals.org this compound has demonstrated anti-atherogenic activity in preclinical models. nih.govdrugbank.comnih.gov In in vitro experiments using rat aortic smooth muscle cells, nilvadipine strongly inhibited the migration of these cells. nih.govselleckchem.comselleckchem.com This inhibition of smooth muscle cell migration is considered a potential mechanism underlying its anti-atherogenic effects. nih.govnih.gov

Modulation of Chemotactic Responses in Vascular Cells

Chemotaxis, the directed movement of cells in response to chemical signals, is involved in various physiological and pathological processes, including inflammation and atherosclerosis. ahajournals.orgnih.gov this compound has been shown to modulate the chemotactic responses of vascular cells.

Inhibition of Interleukin-1 (IL-1) Mediated Chemotaxis

Interleukin-1 (IL-1) is a pro-inflammatory cytokine that can induce chemotaxis of various cell types, including smooth muscle cells and lymphocytes, contributing to inflammatory and vascular diseases. nih.govahajournals.orgnih.gov this compound has been found to strongly inhibit the chemotaxis of rat aortic smooth muscle cells induced by interleukin-1 (IL-1) with an IC50 of 0.1 nM. selleckchem.comselleckchem.com This suggests that this compound can interfere with IL-1 signaling pathways that mediate cell migration.

Effects on Leukotriene B4 (LTB4) and Platelet-Derived Growth Factor (PDGF) Signaling

Leukotriene B4 (LTB4) and Platelet-Derived Growth Factor (PDGF) are other potent chemoattractants involved in inflammation and vascular remodeling. ahajournals.orghawaii.edu LTB4 is a lipid mediator that promotes leukocyte chemotaxis, while PDGF is a growth factor that stimulates the migration and proliferation of smooth muscle cells and other cell types. ahajournals.orghawaii.edu Similar to its effects on IL-1 mediated chemotaxis, this compound has been shown to strongly inhibit the chemotaxis of rat aortic smooth muscle cells induced by both leukotriene B4 (LTB4) and platelet-derived growth factor (PDGF), with an IC50 of 0.1 nM for both. selleckchem.comselleckchem.com This indicates that this compound can broadly impact chemotactic responses in vascular cells triggered by different signaling molecules.

ChemoattractantIC50 in Rat Aortic Smooth Muscle Cells
Interleukin-1 (IL-1)0.1 nM selleckchem.comselleckchem.com
Leukotriene B4 (LTB4)0.1 nM selleckchem.comselleckchem.com
Platelet-Derived Growth Factor (PDGF)0.1 nM selleckchem.comselleckchem.com

Mechanisms of Neuroprotection and Vasculoprotection in Preclinical Models

Preclinical studies using various animal models have provided evidence for the neuroprotective and vasculoprotective effects of this compound, further elucidating its mechanisms of action in complex biological systems. This compound has been reported to counteract the cerebrovascular effects of Aβ in mice and ameliorate ischemia-induced memory impairment in rats. alzforum.org It has also shown efficacy against other putative Alzheimer's disease pathological mechanisms in preclinical studies, including reduced cerebral blood flow and neuroinflammation. plos.orgnih.gov

In a mouse model of ocular hypertension, this compound demonstrated a neuroprotective effect on retinal ganglion cells. nih.govnih.gov This protection was observed despite no significant difference in intraocular pressure between treated and vehicle groups, suggesting a mechanism independent of pressure reduction. nih.govnih.gov The drug attenuated the decrease in retinal ganglion cell number observed in vehicle-treated eyes following laser-induced ocular hypertension. nih.govnih.gov

Furthermore, this compound has been shown to preserve retinal morphology and electroretinogram responses in rat models of retinal degeneration. selleckchem.comselleckchem.com It significantly enhanced the expression of rhodopsin kinase and alphaA-crystallin and suppressed the expression of caspase 1 and 2 in the retina of these rats, indicating potential anti-apoptotic and supportive effects on retinal cells. selleckchem.comselleckchem.com

In models of repetitive mild traumatic brain injury (r-mTBI), nilvadipine treatment attenuated motor and memory deficits and reduced astrogliosis and microgliosis. nih.gov Studies suggest that nilvadipine inhibits spleen tyrosine kinase (SYK) phosphorylation, which is linked to neuroinflammation, tau phosphorylation, and cognitive deficits. nih.gov The therapeutic advantage in r-mTBI models might involve both SYK inhibition and the calcium channel blocking effect. nih.gov

This compound has also been shown to completely inhibit the vasoactivity elicited by Aβ in rat aortae and human middle cerebral arteries. selleckchem.comselleckchem.com It restored cortical perfusion levels in transgenic mouse models of Alzheimer's disease to values similar to those in control mice, without significantly affecting cerebral blood flow in control animals. selleckchem.comselleckchem.com These findings highlight the vasculoprotective effects of this compound, particularly in the context of Aβ-induced vascular dysfunction.

The anti-atherogenic activity observed in cellular models is further supported by in vivo studies where nilvadipine dose-dependently inhibited cuff-induced intimal thickening in rabbit carotid arteries, demonstrating potent anti-atherosclerotic effects. nih.gov

Enhancement of Cerebral Blood Flow Regulation

This compound, as a dihydropyridine calcium antagonist, is known to have vasodilatory effects, particularly on cerebral arteries. This action is attributed to its ability to inhibit the influx of calcium ions into vascular smooth muscle cells, leading to relaxation and dilation of blood vessels. patsnap.comdrugbank.com In patients with chronic cerebral infarction, a single oral administration of nilvadipine significantly increased regional cerebral blood flow (rCBF), with a notable increase observed in the frontal regions of the affected hemispheres. psu.edunih.gov This suggests a potent selective vasodilatory action on cerebral arteries. psu.edunih.gov Animal studies have also indicated that nilvadipine can antagonize Aβ vasoactivity in isolated arteries and improve reduced cerebral blood flow in transgenic mouse models. dntb.gov.ua

Reduction of Oxidative Stress Pathways

Oxidative stress is a significant factor in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's disease and retinal degeneration. dntb.gov.uacsic.esresearchgate.net Research suggests that this compound may exert protective effects by reducing oxidative stress. While the precise pathways are still under investigation, studies on related dihydropyridine calcium channel blockers like nifedipine have shown inhibition of oxidative stress through mechanisms involving the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a key regulator of antioxidant enzymes, and its activation can help neutralize reactive oxygen species (ROS) and prevent cellular damage. csic.esnih.gov this compound has been shown to reduce retinal degeneration induced by a nitric oxide donor, suggesting an antioxidative effect is at least partially involved in its protective mechanisms against excitoneurotoxicity in the retina. jst.go.jp

Photoreceptor Preservation Mechanisms

This compound has demonstrated potential in preserving photoreceptor cells in models of retinal degeneration. This protective effect is thought to involve multiple mechanisms, including the modulation of intracellular calcium levels and the induction of neurotrophic factors. plos.orgarvojournals.orgresearchgate.net Studies in animal models of retinal degeneration, such as the Royal College of Surgeons (RCS) rat and rd mice, have shown that nilvadipine administration can lead to the preservation of retinal morphology and function, as well as the suppression of apoptotic processes in photoreceptor cells. plos.orgarvojournals.org

Induction of Neurotrophic Factors (e.g., Ciliary Neurotrophic Factor, FGF-2)

One of the proposed mechanisms for this compound's photoreceptor preservation effect is the induction of neurotrophic factors. In studies using animal models of retinal degeneration, nilvadipine has been shown to increase the expression of genes encoding growth factors and neurotrophic factors, including ciliary neurotrophic factor (CNTF) and fibroblast growth factors (FGFs), such as FGF-2 and FGF22. nih.govkarger.com CNTF is known to retard retinal degeneration in various models of inherited retinal degeneration, suggesting that this compound may exert its photoreceptor survival effect partly by enhancing the expression of endogenous CNTF in the retina. nih.gov Similarly, increased expression of FGF-2 has been observed following nilvadipine administration in certain animal models, and exogenous FGF-2 is known to provide photoreceptor protection. karger.com

Here is a summary of the observed effects on neurotrophic factors in different animal models:

Animal ModelEffect of this compound on Neurotrophic FactorsSource
Heterozygous rds mouseIncreased expression of CNTF, FGF22, and FGF13; FGF2 constitutively expressed. nih.gov
RCS ratsIncreased expression of FGF-2. karger.com
rd2 miceSignificant induction of CNTF expression; no alteration in FGF-2 expression. karger.com

These findings suggest that this compound can influence the expression of key neurotrophic factors known to support photoreceptor survival, although the specific factors induced may vary depending on the model.

Structure Activity Relationship Sar and Lead Optimization Studies

Impact of Functional Group Modifications on Ligand-Target Interactions

Information detailing the specific impact of functional group modifications on the ligand-target interactions of (S)-Nilvadipine was not extensively covered in the search results. In general, modifications to the ester groups, the substituent at the C4 phenyl ring, and the groups at C2 and C6 of the dihydropyridine (B1217469) ring in dihydropyridine derivatives are known to modulate their potency, selectivity, and pharmacokinetic properties. These modifications can affect binding affinity to calcium channels and potential off-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between chemical structure descriptors and biological activity. While QSAR studies have been performed on various dihydropyridine derivatives, specific QSAR modeling focused solely on this compound or a comparative QSAR analysis between this compound and (R)-Nilvadipine was not found in the performed searches. Such studies typically involve calculating molecular descriptors (e.g., electronic, steric, hydrophobic parameters) and correlating them with biological data (e.g., IC50 values) to build predictive models for designing new, more potent or selective analogs.

Stereochemical Influences on Biological Activity and Receptor Binding

Stereochemistry plays a significant role in the biological activity and receptor binding of many chiral drugs, including dihydropyridine calcium channel blockers. Nilvadipine (B1678883) is a chiral compound, existing as (S)- and (R)-enantiomers. The biological effects of these enantiomers can differ considerably.

Differential Affinity of Enantiomers (e.g., (R)- vs. This compound)

Research indicates that the enantiomers of Nilvadipine can exhibit differential biological activities. Specifically, studies have shown that both enantiomers of Nilvadipine are capable of inhibiting the production of amyloid-beta (Aβ) and improving its clearance across the blood-brain barrier. researchgate.net This suggests that these particular effects may not be solely dependent on L-type calcium channel inhibition, which is a primary target of dihydropyridines. researchgate.net

Preclinical Pharmacological Investigations

In vitro Pharmacological Profiling

Calcium Channel Blocking Potency (IC50 Values) in Isolated Tissues and Cell Lines

(S)-Nilvadipine, the active enantiomer of nilvadipine (B1678883), is a potent L-type calcium channel blocker. The racemic mixture, nilvadipine, demonstrates high affinity for calcium channels, with a reported IC50 value of approximately 0.03 nM. selleckchem.comselleckchem.com In studies using rat aortic smooth muscle cells, nilvadipine inhibited migration induced by a chemoattractant with an IC50 value of 3.3 x 10-11 M (0.033 nM). nih.gov It also strongly inhibited the chemotaxis of various growth factors, such as interleukin-1 (IL-1), leukotriene B4 (LTB4), and platelet-derived growth factor (PDGF), in these cells with an IC50 of 0.1 nM. selleckchem.com The antioxidant effect of nilvadipine has also been observed, with an IC50 of 25.1 μM in inhibiting rat myocardial membrane lipid peroxidation. medchemexpress.com

Table 1: IC50 Values for Nilvadipine in Various In Vitro Assays

Assay System IC50 Value Reference
Calcium Channel Blockade Not specified ~ 0.03 nM selleckchem.comselleckchem.com
Inhibition of Cell Migration Rat Aortic Smooth Muscle Cells 0.033 nM nih.gov
Inhibition of Chemotaxis (IL-1, LTB4, PDGF) Rat Aortic Smooth Muscle Cells 0.1 nM selleckchem.com
Inhibition of Lipid Peroxidation Rat Myocardial Membrane 25.1 µM medchemexpress.com

Comparative Pharmacology with Other Dihydropyridines

Nilvadipine exhibits distinct pharmacological properties when compared to other dihydropyridine (B1217469) calcium channel blockers. Its vasodilatory effect is reported to be 5-16 times greater than that of nifedipine (B1678770), the prototype of this class. nih.gov Furthermore, nilvadipine possesses a significantly higher vascular selectivity, with a vascular/cardiac efficacy quotient of 251, which is 9-10 times higher than that of nifedipine. nih.govnih.gov This suggests a more pronounced effect on blood vessels with less accompanying cardiodepressive action. nih.govnih.gov

In a comparative study on the inhibition of migration of rat aortic smooth muscle cells, nilvadipine (IC50 = 3.3 x 10-11 M) was found to be the most potent among the tested calcium antagonists, followed by nifedipine (IC50 = 1.7 x 10-10 M), verapamil (B1683045) (IC50 = 6.0 x 10-9 M), and diltiazem (B1670644) (IC50 = 2.4 x 10-7 M). nih.gov In contrast to its potent effect on smooth muscle cell migration, nilvadipine, at concentrations less than 10-5 M, did not inhibit the proliferation of these cells. nih.gov

Studies on renal microvasculature have categorized dihydropyridines based on their effects on afferent and efferent arterioles. Nifedipine predominantly vasodilates afferent arterioles with only a modest effect on efferent arterioles. ahajournals.org In contrast, nilvadipine produces vasodilation of both afferent and efferent arterioles, although the effect on the efferent arteriole is less pronounced than on the afferent one. ahajournals.org This broader action is shared with other dihydropyridines like efonidipine (B1671133) and benidipine, which also block T-type calcium channels in addition to L-type channels. ahajournals.org

Table 2: Comparative Potency of Calcium Channel Blockers on Smooth Muscle Cell Migration

Compound IC50 Value (M) Reference
Nilvadipine 3.3 x 10-11 nih.gov
Nifedipine 1.7 x 10-10 nih.gov
Verapamil 6.0 x 10-9 nih.gov
Diltiazem 2.4 x 10-7 nih.gov

Cellular Assays for Anti-inflammatory and Anti-amyloidogenic Effects

Preclinical studies have highlighted the potential of nilvadipine to exert anti-inflammatory and anti-amyloidogenic effects, which are of significant interest in the context of neurodegenerative diseases.

In vitro, nilvadipine has been shown to reduce the production of amyloid-beta (Aβ) peptides Aβ40 and Aβ42. nih.govplos.org This effect is not a class effect of dihydropyridines, as some other drugs in this class either have no effect or may even increase Aβ production. nih.govbiorxiv.org The anti-amyloid and anti-tau effects of nilvadipine appear to be independent of its calcium channel blocking properties, as both the (+)- and (-)-enantiomers of nilvadipine, only one of which is a potent calcium channel blocker, have shown beneficial effects on amyloid and tau pathologies. biorxiv.org The mechanism is suggested to involve the inhibition of spleen tyrosine kinase (Syk). biorxiv.org

Furthermore, nilvadipine has demonstrated anti-inflammatory properties. It suppresses carrageenan-induced paw edema in rats and mice with a potency comparable to the anti-inflammatory drug ibuprofen. selleckchem.com In contrast, other dihydropyridines like nifedipine, nicardipine, and nimodipine (B1678889) showed significantly less anti-inflammatory activity in the same model. selleckchem.com Nilvadipine also inhibits the production of superoxide (B77818) radicals. selleckchem.com

In vivo Pharmacological Studies in Animal Models

Models of Cerebrovascular Dysfunction

In animal models, nilvadipine has shown beneficial effects on cerebrovascular function. It completely inhibits the vasoconstriction induced by Aβ in isolated rat aortae and human middle cerebral arteries. nih.gov In a transgenic mouse model of Alzheimer's disease (Tg APPsw), which exhibits reduced cerebral blood flow (CBF), both short-term (2 weeks) and chronic (7 months) treatment with nilvadipine restored cortical perfusion levels to those seen in control mice, without significantly affecting the CBF of the control animals. nih.gov Another study in a mouse model of Alzheimer's disease also demonstrated that nilvadipine treatment increased CBF compared to vehicle-treated mice. nih.gov These findings suggest that nilvadipine may be beneficial in treating the reduced blood flow associated with conditions like Alzheimer's disease. nih.gov

Transgenic Animal Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease Mouse Models, Tauopathy Models)

The therapeutic potential of this compound and its racemate has been extensively investigated in various transgenic animal models of neurodegenerative disorders.

In transgenic mouse models of Alzheimer's disease (Tg APPsw and PS1/APPsw), nilvadipine has been shown to lower brain amyloid levels, improve memory function, and enhance the clearance of Aβ across the blood-brain barrier. nih.govplos.orgclinicaltrials.gov Chronic oral treatment with nilvadipine decreased the Aβ burden in the brains of PS1/APPsw mice and improved learning abilities and spatial memory. researchgate.net Studies have also shown that nilvadipine can prevent spatial memory impairment and neuronal apoptosis in the hippocampus of rats injected with Aβ. researchgate.net

Beyond its effects on amyloid pathology, nilvadipine has also demonstrated efficacy in models of tauopathy. In a mouse model of tauopathy (P301S), nilvadipine was shown to reduce tau phosphorylation. frontiersin.org In aged hTau mice subjected to repetitive mild traumatic brain injury (r-mTBI), nilvadipine treatment decreased neuroinflammation, including astrogliosis and microgliosis, and improved spatial memory deficits. frontiersin.org The mechanism for these effects is proposed to be the inhibition of phosphorylated spleen tyrosine kinase (pSyk). frontiersin.org

Furthermore, in a mouse model of repetitive mild TBI, which is a risk factor for neurodegenerative diseases, treatment with racemic nilvadipine mitigated the inflammatory response and significantly improved spatial memory. nih.gov Interestingly, the (-)-enantiomer, which lacks potent L-type calcium channel blocking activity, also decreased microgliosis and improved spatial memory, suggesting that the therapeutic potential is at least partly independent of calcium channel blockade and may be mediated by Syk inhibition. nih.gov However, the racemic form appeared slightly superior, indicating a potential additive benefit from the L-type calcium channel inhibition. nih.gov

Models of Traumatic Brain Injury (TBI)

Preclinical research has investigated the effects of nilvadipine in animal models of repetitive mild traumatic brain injury (r-mTBI). frontiersin.orgnih.gov Studies have utilized aged hTau mice, which are genetically engineered to express human tau protein, to model the neuropathological and cognitive consequences of repeated head trauma in an aging brain. frontiersin.org In these models, r-mTBI was observed to increase neuroinflammation and show a trend towards impaired cognitive performance compared to control animals. frontiersin.orgnih.gov

Treatment with nilvadipine in these aged r-mTBI mice demonstrated a significant mitigation of the TBI-induced inflammatory response. frontiersin.orgnih.gov Furthermore, the administration of nilvadipine led to a notable improvement in spatial memory. frontiersin.org Cognitive performance was assessed using tasks such as the Barnes maze. frontiersin.org In these tests, injured mice treated with nilvadipine showed significant improvements in finding the target location compared to vehicle-treated injured mice. frontiersin.org Specifically, nilvadipine-treated r-mTBI mice required less time to locate the target hole and had a decreased cumulative travel distance during acquisition trials, indicating enhanced spatial learning. frontiersin.orgnih.gov

The therapeutic effects observed are linked to nilvadipine's ability to inhibit spleen tyrosine kinase (Syk), a mechanism that has been shown to reduce inflammation, tau hyperphosphorylation, and amyloid production in mouse models of Alzheimer's disease. frontiersin.orgnih.gov In the context of TBI, nilvadipine treatment was found to decrease the activation of microglia and astrocytes in brain regions such as the cortex and corpus callosum. nih.gov It also modulated the levels of certain cytokines, which are important for regulating the inflammatory response following injury. frontiersin.orgnih.gov These findings from preclinical TBI models suggest a therapeutic potential for nilvadipine in addressing the consequences of mTBI. frontiersin.orgnih.gov

Table 1: Effects of Nilvadipine in a Repetitive Mild TBI (r-mTBI) Mouse Model Data sourced from studies on aged hTau mice.

Parameter Assessedr-mTBI Vehicle Group Outcomer-mTBI Nilvadipine Group OutcomeReference
Cognitive Function
Spatial Learning (Barnes Maze)Impaired performance compared to sham controls.Improved spatial learning; decreased cumulative distance to target. frontiersin.orgnih.gov
Spatial Memory (Barnes Maze)No significant difference from sham controls in probe trial.Significant improvement in locating target hole compared to vehicle group. frontiersin.org
Neuropathology
NeuroinflammationIncreased inflammatory response.Mitigated TBI-induced inflammatory response. frontiersin.orgnih.gov
AstrogliosisIncreased.Reduced to levels observed in sham mice (cortex, corpus callosum). nih.gov
MicrogliosisIncreased.Reduced to levels observed in sham mice (corpus callosum). nih.gov
Phosphorylated-SYK (P-SYK)Detected in corpus callosum.Decreased P-SYK signal in selected areas of the corpus callosum. nih.gov

Retinal Degeneration Animal Models

The potential of nilvadipine to protect against retinal degeneration has been explored in several preclinical animal models that mimic different forms of retinitis pigmentosa (RP). karger.comnih.gov These models include the Royal College of Surgeons (RCS) rat, the retinal degeneration 1 (rd1) mouse, and the heterozygous retinal degeneration slow (rds/rd2) mouse, each possessing different genetic defects leading to photoreceptor cell death. karger.comnih.gov

In the RCS rat, a model where retinal pigment epithelial (RPE) cells fail to phagocytose rod outer segments, systemic administration of nilvadipine was shown to preserve retinal morphology and function. arvojournals.org Specifically, it resulted in the preservation of photoreceptor cells and significantly better electroretinogram (ERG) a- and b-wave amplitudes during the initial stages of degeneration compared to untreated rats. arvojournals.org Molecular analyses in these rats revealed that nilvadipine treatment enhanced the expression of rhodopsin kinase and αA-crystallin while suppressing the expression of caspase 1 and 2. arvojournals.org

In rd1 mice, which have a mutation in the gene for cGMP phosphodiesterase, nilvadipine treatment resulted in a significant preservation of retinal thickness. arvojournals.org DNA microarray analysis of retinas from nilvadipine-treated rd1 mice showed alterations in the expression of 34 genes, including several related to apoptotic pathways and neuro-survival factors. arvojournals.org Similar protective effects were observed in heterozygous rds/rd2 mice, where nilvadipine administration delayed photoreceptor degeneration. frontiersin.orgnih.gov

Further studies demonstrated that nilvadipine can block retinal injury induced by neurotoxic substances. It was shown to ameliorate retinal degeneration caused by intravitreal injections of N-methyl-D-aspartate (NMDA) and the nitric oxide donor NOC12 in rats. jst.go.jp This suggests that part of nilvadipine's protective effect in the retina may be linked to its antioxidative properties. jst.go.jp Across these varied models of retinal disease, nilvadipine has consistently demonstrated photoreceptor-protective effects. karger.comnih.gov

Table 2: Summary of Nilvadipine's Effects in Animal Models of Retinal Degeneration

Animal ModelGenetic Defect/PathologyKey Findings with Nilvadipine TreatmentReference
RCS Rat Defective RPE phagocytosis (Mertk mutation).Preserved retinal morphology and ERG responses; Enhanced rhodopsin kinase & αA-crystallin expression; Suppressed caspase 1 & 2 expression. arvojournals.org
rd1 Mouse Mutation in cGMP phosphodiesterase gene.Significant preservation of retinal thickness; Altered expression of genes related to apoptosis and neuro-survival. nih.govarvojournals.org
rds/rd2 Mouse Mutation in the rds/peripherin gene.Delayed photoreceptor degeneration. karger.comnih.gov
Lewis Rat (Neurotoxicity Model) NMDA or NOC12-induced retinal injury.Markedly reduced retinal degeneration; Ameliorated neurotoxic effects. jst.go.jp
Lewis Rat (CAR Model) Anti-recoverin antibody-induced dysfunction.Marked beneficial effects on retinal dysfunction. arvojournals.org

Comparative Studies of this compound Enantiomers in Animal Models

To investigate the therapeutic mechanisms of nilvadipine, studies have been conducted comparing the effects of its racemic mixture with its individual enantiomers, (+)-nilvadipine and (−)-nilvadipine, in animal models. nih.gov Nilvadipine is a racemic mixture of these two enantiomers. nih.gov The (+)-enantiomer is a potent L-type calcium channel blocker (CCB) and is responsible for the drug's anti-hypertensive properties, whereas the (−)-enantiomer is devoid of this anti-hypertensive effect. nih.govresearchgate.net However, research has shown that both enantiomers are capable of reducing neuroinflammation, tau hyperphosphorylation, and Aβ production through a mechanism independent of L-type calcium channel inhibition, which appears to be mediated by the inhibition of spleen tyrosine kinase (SYK). nih.govresearchgate.net

A comparative study in a mouse model of repetitive mild traumatic brain injury (r-mTBI) evaluated the effects of racemic nilvadipine and the (−)-enantiomer. nih.gov In this model, all injured mice exhibited increased neuroinflammation and impaired cognitive and motor functions. nih.govresearcher.life Treatment with racemic nilvadipine successfully mitigated the TBI-induced inflammatory response and significantly improved spatial memory. nih.gov The (−)-enantiomer also demonstrated therapeutic effects; it decreased microgliosis and improved spatial memory. nih.gov However, it failed to reduce the astroglial response to the same extent as the racemic mixture. nih.govresearchgate.net

These findings suggest that the therapeutic potential of nilvadipine in this TBI model stems from the inhibition of SYK, a property shared by both enantiomers. nih.gov The slightly superior performance of the racemic nilvadipine in mitigating some pathological impairments suggests that the L-type calcium channel inhibition provided by the (+)-enantiomer contributes an additional beneficial effect alongside SYK inhibition. nih.govresearchgate.net This indicates a potential therapeutic advantage for multi-action compounds in treating the consequences of r-mTBI. nih.gov

Table 3: Comparative Effects of Nilvadipine Forms in a Repetitive Mild TBI (r-mTBI) Mouse Model

Treatment GroupL-Type Calcium Channel Blocker (CCB) ActivitySpleen Tyrosine Kinase (SYK) InhibitionEffect on MicrogliosisEffect on Astroglial ResponseEffect on Spatial MemoryReference
Racemic Nilvadipine Yes (from (+) form)YesReducedReducedImproved nih.gov
(−)-Nilvadipine NoYesReducedNot reduced as much as racemateImproved nih.govresearchgate.net
(+)-Nilvadipine YesYesNot explicitly detailed in comparative TBI studyNot explicitly detailed in comparative TBI studyNot explicitly detailed in comparative TBI study nih.govresearchgate.net

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Preclinical studies in species such as rats and dogs have been instrumental in characterizing the ADME profile of nilvadipine (B1678883). Following oral administration in dogs, nilvadipine is rapidly absorbed, with peak plasma concentrations observed within approximately 1.5 hours. The compound undergoes extensive first-pass metabolism, primarily in the liver and small intestine.

The metabolism of nilvadipine is a critical aspect of its pharmacokinetic profile. It is extensively metabolized, with the primary routes being the oxidation of the dihydropyridine (B1217469) ring to its corresponding pyridine (B92270) analogue and the hydrolysis of the ester side chains. These metabolic transformations result in the formation of several metabolites, which are then excreted from the body.

The metabolic conversion of nilvadipine is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform responsible. This enzyme catalyzes the aromatization of the dihydropyridine ring, a crucial step in the metabolism of many dihydropyridine calcium channel blockers. The involvement of CYP3A4 has been demonstrated in studies using human liver microsomes, where the formation of the primary pyridine metabolite was significantly inhibited by ketoconazole, a potent CYP3A4 inhibitor.

The major metabolites of nilvadipine are formed through a series of oxidative and hydrolytic reactions. The initial and most significant metabolic step is the dehydrogenation of the dihydropyridine ring to form the pyridine derivative. Subsequent metabolic reactions include the hydrolysis of the ester groups and hydroxylation at various positions on the molecule.

The metabolism of nilvadipine exhibits stereoselectivity, a phenomenon where one enantiomer is metabolized at a different rate than the other. In preclinical studies involving dogs, the clearance of the pharmacologically more active (S)-enantiomer was found to be lower than that of the (R)-enantiomer. This stereoselective metabolism favors the systemic exposure of the more potent (S)-nilvadipine.

Further investigations into the stereoselective metabolism have revealed that the oxidation of the dihydropyridine ring, a key metabolic pathway, proceeds at different rates for the two enantiomers. This differential metabolism contributes to the observed differences in their plasma concentrations and, consequently, their pharmacodynamic effects.

Metabolic Pathways and Enzyme Systems Involved (e.g., Cytochrome P450 3A4)

Plasma Concentration-Time Profiles and Elimination Half-Life (Preclinical Context)

The plasma concentration-time profiles of nilvadipine have been characterized in several preclinical species. In dogs, following oral administration, the plasma concentrations of both (S)- and (R)-nilvadipine decline in a biphasic manner. The terminal elimination half-life for this compound in dogs has been reported to be approximately 1.8 hours, while that of the (R)-enantiomer is shorter, at around 1.0 hour.

The table below summarizes the pharmacokinetic parameters of (S)- and (R)-nilvadipine in dogs after oral administration.

Pharmacokinetic ParameterThis compound(R)-Nilvadipine
Tmax (h)~1.5~1.5
Cmax (ng/mL)VariableVariable
Terminal Elimination Half-Life (h) ~1.8 ~1.0
AUC (ng·h/mL)HigherLower

Note: Cmax and AUC values are dose-dependent and can vary.

Tissue Distribution and Blood-Brain Barrier Permeability in Preclinical Models

Studies on the tissue distribution of nilvadipine in animal models have shown that the drug distributes to various tissues, with higher concentrations generally found in the liver, kidneys, and lungs compared to the plasma. The volume of distribution is relatively large, indicating extensive tissue uptake.

A significant aspect of nilvadipine's distribution profile is its ability to cross the blood-brain barrier (BBB). Preclinical studies in mouse models of Alzheimer's disease have demonstrated that nilvadipine can penetrate the BBB and accumulate in the brain. This characteristic is crucial for its potential therapeutic effects on cerebrovascular and neurodegenerative conditions. The brain-to-plasma concentration ratio has been shown to be sufficient to elicit pharmacological effects within the central nervous system.

Pharmacodynamic Endpoints in Preclinical Studies (e.g., vascular selectivity, effects on myocardial function)

Preclinical pharmacodynamic studies have highlighted the vascular selectivity of nilvadipine. It exhibits a more potent inhibitory effect on vascular smooth muscle compared to myocardial tissue. This selectivity is a desirable characteristic for an antihypertensive agent, as it minimizes the potential for negative cardiac side effects such as decreased contractility.

In isolated rabbit arteries, nilvadipine has been shown to be a potent vasodilator, with its effects being more pronounced in cerebral arteries compared to peripheral arteries. This suggests a potential preferential action on the cerebral circulation. In terms of myocardial function, at concentrations that produce significant vasodilation, nilvadipine has been observed to have minimal effects on heart rate and cardiac contractility in various animal models.

Analytical and Bioanalytical Methodologies for S Nilvadipine Research

Chromatographic Techniques

Chromatographic techniques are widely used for the separation, identification, and quantification of nilvadipine (B1678883) and its related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying nilvadipine in bulk drug and pharmaceutical formulations. psu.eduresearchgate.netresearchgate.netajrconline.org HPLC methods have been developed and validated for the determination of nilvadipine, often as part of stability studies. nih.govscispace.com For instance, a micellar HPLC method with fluorescence detection was developed and utilized to separate nilvadipine from its degradation products generated during stress tests. nih.gov This method demonstrated suitability for the quantitative determination of the drug in tablets and human plasma. nih.gov

HPLC is also employed in the analysis of other dihydropyridine (B1217469) calcium channel blockers and their degradation products, highlighting its versatility in this class of compounds. chromatographyonline.com Stability-indicating HPLC methods are crucial for monitoring drug degradation under various stress conditions, such as hydrolysis, oxidation, and photolysis. nih.govpragolab.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and analysis of volatile and semi-volatile compounds, including the trace analysis of degradation products. GC-MS has been utilized to analyze the photodegradation products of nilvadipine. hilarispublisher.com Studies involving the irradiation of methanol (B129727) solutions of nilvadipine with UV light have employed GC-MS to identify the resulting degradation products. hilarispublisher.comacs.org Analysis of mass spectra of compounds registered during GC-MS of irradiated nilvadipine solutions has helped in establishing the structure of these photoproducts. hilarispublisher.com The exposure of nilvadipine to UV light can lead to the aromatization of the dihydropyridine ring and the elimination of the HCN molecule, resulting in the formation of photoproducts detectable by GC-MS. hilarispublisher.comacs.org

GC-MS is generally considered a gold standard in trace analysis due to its ability to separate and analyze components in complex mixtures with high sensitivity. nih.govgoogle.com

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is essential for separating and assessing the enantiomeric purity of chiral compounds like nilvadipine, which exists as (S)- and (R)-enantiomers. nih.gov Chiral HPLC methods, utilizing chiral stationary phases, are employed to separate the individual enantiomers. researchgate.netresearchgate.netresearchgate.net For example, a stereoselective method for determining (+)- and (−)-nilvadipine in human plasma involved separation on a chiral stationary-phase column (Chiralpak OT(+)) using HPLC. The effluents containing the respective isomers were collected for further analysis.

Molecularly imprinted polymers (MIPs) for (S)-nilvadipine have also been developed and evaluated for their chiral recognition abilities, demonstrating the potential for using MIP-based chiral chromatography for enantioseparation. researchgate.net Baseline separation of nilvadipine enantiomers has been achieved using this compound-imprinted polymers under optimized chromatographic conditions. researchgate.net Enantiomeric purity can be measured by chiral HPLC methods.

Spectroscopic and Electrochemical Methods

Spectroscopic and electrochemical methods provide complementary tools for the analysis of nilvadipine, offering different principles of detection and characterization.

UV Spectrophotometry for Detection and Photostability Studies

UV spectrophotometry is a common method for the detection and quantification of nilvadipine due to its chromophoric properties as a dihydropyridine derivative. researchgate.netajrconline.orgscispace.com UV spectrophotometry is frequently used in photostability studies to monitor the degradation of nilvadipine upon exposure to UV light. scispace.compragolab.czacs.org Changes in the UV absorption spectrum can indicate the extent of photodegradation. chromatographyonline.com Studies assessing nilvadipine photodegradation have utilized UV spectrophotometry alongside HPLC to determine kinetic parameters. scispace.com The results obtained by both UV and HPLC techniques have shown good agreement in such studies. scispace.com

UV-Vis spectrophotometry is a widely used technique for the analysis of various pharmaceutical compounds.

Electrochemical Detection Methods

Electrochemical methods offer sensitive and cost-effective approaches for the detection and quantification of nilvadipine, including its enantiomers like this compound. These techniques typically involve measuring the current produced or consumed during the electrochemical oxidation or reduction of the compound at an electrode surface. Studies have explored the electrochemical behavior of nilvadipine using techniques such as differential pulse voltammetry (DPV). Investigations using glassy carbon electrodes have demonstrated characteristic oxidation peaks for nilvadipine, indicating its susceptibility to electrochemical oxidation. The electrochemical properties of nilvadipine allow for its detection in various matrices, potentially including biological samples, although specific applications for quantifying solely this compound enantiomerically might require coupling with separation techniques. The sensitivity and simplicity of electrochemical methods make them valuable tools in the analytical pipeline for nilvadipine research.

In vitro and In vivo Assay Methodologies

Investigating the biological activity of this compound requires a suite of in vitro and in vivo assay methodologies to understand its mechanisms of action, target interactions, and physiological effects.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are fundamental techniques used to quantify the affinity of a compound, such as this compound, for its target receptor, particularly voltage-dependent calcium channels. These assays typically involve incubating cell membranes or tissue homogenates containing the receptor with a radiolabeled ligand known to bind specifically to the target, in the presence or absence of varying concentrations of the test compound. For L-type calcium channels, a commonly used radioligand is [3H]PN200-110. Studies have utilized [3H]PN200-110 binding to assess the affinity of nilvadipine and its enantiomers, demonstrating that dihydropyridine calcium channel blockers like nilvadipine bind to specific sites on the channel complex. Research indicates that both (S)- and (R)-enantiomers of nilvadipine interact with these binding sites, often with differing affinities or effects on channel function, which can be elucidated through displacement or saturation binding experiments using radioligands.

Calcium Imaging Techniques in Cellular Models

Calcium imaging techniques are widely used in vitro to visualize and quantify changes in intracellular calcium concentration, a critical second messenger involved in numerous cellular processes, including those modulated by calcium channel blockers like this compound. Techniques often employ fluorescent indicators, such as Fura-2, which change their fluorescence properties upon binding to calcium ions. By loading cells (e.g., smooth muscle cells, neurons, or other relevant cell lines) with these indicators, researchers can monitor real-time calcium influx or release in response to stimuli or drug treatment. Calcium imaging allows for the assessment of how this compound affects calcium entry through voltage-gated calcium channels or other pathways, providing insights into its mechanism of action at the cellular level. For example, studies might use calcium imaging to show how this compound inhibits depolarization-induced calcium influx in vascular smooth muscle cells.

Molecular Docking and Computational Chemistry Approaches for Target Interaction

Molecular docking and computational chemistry play a significant role in predicting and understanding the interaction of this compound with its biological targets at an atomic level. These in silico methods use computational algorithms to model the binding pose and estimate the binding affinity of a ligand within the active site or a specific binding pocket of a target protein, such as voltage-dependent calcium channels or other potential targets like BACE-1. Molecular docking studies can help elucidate the key residues involved in the interaction, predict potential binding modes, and rationalize observed experimental binding data. For instance, docking studies have explored how nilvadipine fits into the dihydropyridine binding site of L-type calcium channels. Furthermore, computational approaches, including molecular dynamics simulations, can provide insights into the stability of the ligand-protein complex and the conformational changes upon binding. These computational methods complement experimental studies by providing testable hypotheses about drug-target interactions and can guide the design of new compounds.

Advanced Imaging Techniques in Animal Models (e.g., Arterial Spin Labeling MRI for Cerebral Blood Flow)

Advanced imaging techniques are essential for investigating the in vivo effects of this compound, particularly its impact on physiological parameters in living animal models. Arterial Spin Labeling (ASL) MRI is a non-invasive magnetic resonance technique used to quantify tissue perfusion, such as cerebral blood flow (CBF). ASL MRI works by using magnetically labeled arterial water as an endogenous tracer, allowing for repeated measurements of blood flow without the need for exogenous contrast agents. This technique has been applied in animal models, such as rats and mice, to study the effects of nilvadipine on cerebral blood flow. Studies using ASL MRI have demonstrated that nilvadipine can increase CBF in various brain regions, providing in vivo evidence for its cerebrovascular effects. The ability to longitudinally monitor CBF changes using ASL MRI in the same animal allows for detailed studies on the temporal and dose-dependent effects of this compound on brain perfusion.

Compound and Target List with PubChem CIDs

NamePubChem CID
This compound6918387
Nilvadipine4485
(R)-Nilvadipine6918386
PN200-11068656
Fura-227537
BACE-179010

Future Directions and Emerging Research Avenues

Elucidation of Novel Molecular Targets and Signaling Cascades

Beyond its well-documented role as a calcium channel blocker, recent investigations have identified spleen tyrosine kinase (Syk) as a key molecular target of nilvadipine (B1678883). vulcanchem.combiorxiv.orgresearchgate.netnih.gov This discovery is significant as Syk is a crucial mediator in inflammatory signaling pathways. vulcanchem.com By inhibiting Syk, (S)-nilvadipine can modulate neuroinflammatory responses, a central process in the pathogenesis of conditions like Alzheimer's disease and traumatic brain injury. vulcanchem.comnih.gov

Research in mouse models of Alzheimer's disease has demonstrated that the inhibition of Syk by nilvadipine contributes to a reduction in both tau hyperphosphorylation and amyloid production. vulcanchem.com Intriguingly, both the (+) and (-) enantiomers of nilvadipine have been shown to lower Syk activity, suggesting that the neuroprotective effects may be, at least in part, independent of L-type calcium channel blockade. biorxiv.orgresearchgate.netnih.govresearchgate.net

Further research is aimed at fully elucidating the downstream signaling cascades affected by this compound's interaction with these novel targets. Understanding these pathways is critical for a comprehensive grasp of its neuroprotective mechanisms. Key signaling pathways of interest include those involved in neuroinflammation, amyloid precursor protein processing, and tau phosphorylation, such as the PI3K-AKT-GSK-3β pathway. mdpi.comacs.org

Table 1: Investigated Molecular Targets of Nilvadipine

TargetPrimary FunctionImplication for Disease
L-type Calcium ChannelsRegulation of calcium influx into cellsCardiovascular effects, potential neuroprotection
Spleen Tyrosine Kinase (Syk)Inflammatory signalingModulation of neuroinflammation, reduction of amyloid and tau pathology

Development of Advanced Preclinical Models for Disease Mimicry

To better evaluate the therapeutic potential of this compound, particularly for complex neurodegenerative disorders, researchers are developing more sophisticated preclinical models. Traditional models have provided foundational insights, but there is a growing need for models that more accurately replicate the multifaceted pathology of human diseases.

For instance, in the context of traumatic brain injury (TBI), mouse models of repetitive mild TBI (r-mTBI) are being utilized to study the effects of nilvadipine on post-traumatic neurodegeneration and inflammation. vulcanchem.comnih.gov These models have shown that nilvadipine treatment can mitigate TBI-induced inflammatory responses and improve spatial memory. vulcanchem.comnih.govresearchgate.net

For Alzheimer's disease, preclinical studies in mouse models have been instrumental in demonstrating nilvadipine's ability to improve cognitive function, lower amyloid-β (Aβ) production, increase Aβ clearance, and reduce tau hyper-phosphorylation and inflammation. biorxiv.org Future research will likely involve the use of more complex models, such as those incorporating genetic risk factors for Alzheimer's or models that exhibit a broader range of the disease's pathological hallmarks. The development of such advanced models is crucial for translating preclinical findings into successful clinical outcomes.

Rational Design of Next-Generation this compound Analogues with Enhanced Selectivity or Activity

The discovery of multiple mechanisms of action for nilvadipine has opened the door for the rational design of new analogues with improved therapeutic profiles. wur.nlfrontiersin.orgdovepress.com The goal is to develop compounds that exhibit enhanced selectivity for specific targets or possess increased activity, potentially leading to greater efficacy and reduced side effects.

Computational modeling and theoretical chemistry are playing a significant role in this endeavor. rsc.org For example, studies have used semi-empirical methods to investigate the molecular interactions between this compound and functional monomers, providing insights for the development of molecularly imprinted polymers for its selective recognition. rsc.org This type of analysis can be extended to predict the binding affinity of novel analogues to biological targets like Syk and L-type calcium channels.

A key area of focus is the separation of the compound's antihypertensive and neuroprotective effects. Since both enantiomers of nilvadipine show activity against Syk, while only the (+)-enantiomer is a potent L-type calcium channel blocker, it is conceivable to design analogues that primarily target neuroinflammatory pathways without significantly affecting blood pressure. biorxiv.orgresearchgate.netnih.govresearchgate.net This would be particularly beneficial for treating neurodegenerative diseases in non-hypertensive patients. Structure-activity relationship (SAR) studies will be essential in identifying the specific molecular features responsible for these distinct activities. frontiersin.org

Exploration of Synergistic Effects with Other Investigational Agents in Preclinical Studies

The complexity of diseases like Alzheimer's suggests that combination therapies targeting multiple pathological pathways may be more effective than monotherapy. scispace.comua.es Future preclinical research will likely explore the synergistic effects of this compound with other investigational agents.

Network-based approaches are being developed to rationally identify promising drug combinations. scispace.com These methods analyze the relationship between drug targets and disease-associated proteins within the human protein-protein interactome to predict effective and less toxic combination therapies. scispace.com

Potential combination strategies for this compound could involve pairing it with drugs that target different aspects of Alzheimer's pathology. For example, combining this compound with an agent that promotes the clearance of amyloid plaques through a different mechanism or one that targets a different aspect of tau pathology could lead to a more comprehensive treatment approach. Investigating these combinations in advanced preclinical models will be a critical step in developing more effective therapeutic strategies for neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.